molecular formula C23H16ClN3O6 B11681071 (5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11681071
M. Wt: 465.8 g/mol
InChI Key: FCVJUTHABUALHL-WOJGMQOQSA-N
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Description

(5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a diazinane trione core, and various substituents such as a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe diazinane trione core is then synthesized through cyclization reactions, and the final compound is obtained by combining these intermediates under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives .

Scientific Research Applications

(5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C23H16ClN3O6

Molecular Weight

465.8 g/mol

IUPAC Name

(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H16ClN3O6/c1-12-7-13(2)9-15(8-12)26-22(29)18(21(28)25-23(26)30)11-16-4-6-20(33-16)17-10-14(27(31)32)3-5-19(17)24/h3-11H,1-2H3,(H,25,28,30)/b18-11+

InChI Key

FCVJUTHABUALHL-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)NC2=O)C

Origin of Product

United States

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